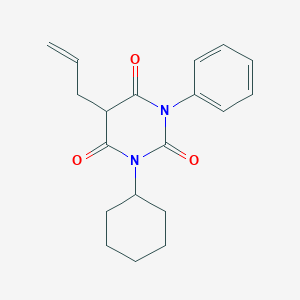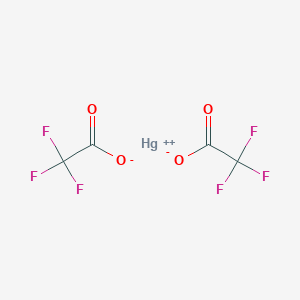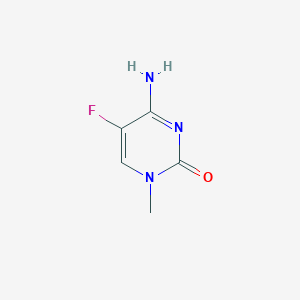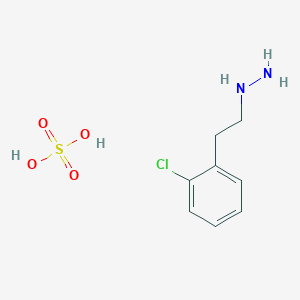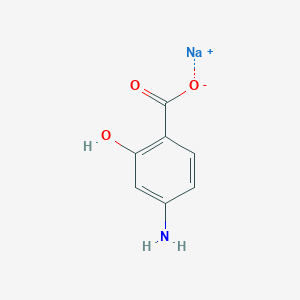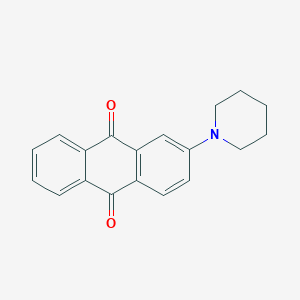
2-Piperidinoanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinoanthraquinone (PAQ) is a synthetic compound that has been widely used in scientific research for its unique chemical properties. PAQ is a member of the anthraquinone family, which is known for its diverse biological activities. PAQ has been extensively studied for its potential applications in cancer treatment, as well as its ability to modulate cellular signaling pathways.
Wirkmechanismus
2-Piperidinoanthraquinone has been shown to modulate a variety of cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. 2-Piperidinoanthraquinone has been shown to inhibit the activity of these pathways, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemische Und Physiologische Effekte
2-Piperidinoanthraquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cancer cells, as well as modulate the immune response. 2-Piperidinoanthraquinone has also been shown to have anti-inflammatory properties, which can be useful in the treatment of a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Piperidinoanthraquinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-Piperidinoanthraquinone is also relatively stable, which allows for long-term storage. However, there are also limitations to the use of 2-Piperidinoanthraquinone in lab experiments. It can be difficult to obtain a pure form of 2-Piperidinoanthraquinone, and it can also be expensive.
Zukünftige Richtungen
There are several future directions for the use of 2-Piperidinoanthraquinone in scientific research. One potential application is in the treatment of cancer. 2-Piperidinoanthraquinone has been shown to have anti-cancer properties, and further research is needed to determine its potential as a cancer treatment. Another potential application is in the treatment of inflammatory diseases. 2-Piperidinoanthraquinone has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as an anti-inflammatory agent. Additionally, 2-Piperidinoanthraquinone has been shown to modulate cellular signaling pathways, which could lead to the development of new drugs that target these pathways.
Synthesemethoden
2-Piperidinoanthraquinone is typically synthesized through a multi-step process that involves the reaction of an anthraquinone derivative with piperidine. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure form of 2-Piperidinoanthraquinone.
Wissenschaftliche Forschungsanwendungen
2-Piperidinoanthraquinone has been widely used in scientific research for its unique chemical properties. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 2-Piperidinoanthraquinone has been extensively studied for its potential applications in cancer treatment, as well as its ability to modulate cellular signaling pathways.
Eigenschaften
CAS-Nummer |
6345-74-0 |
|---|---|
Produktname |
2-Piperidinoanthraquinone |
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-piperidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C19H17NO2/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI-Schlüssel |
ZBKREKXRZLODLG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Andere CAS-Nummern |
6345-74-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



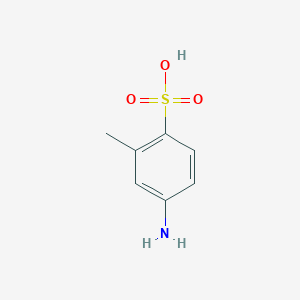
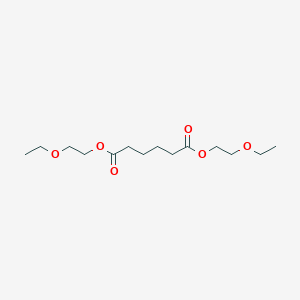
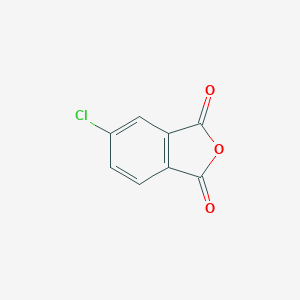
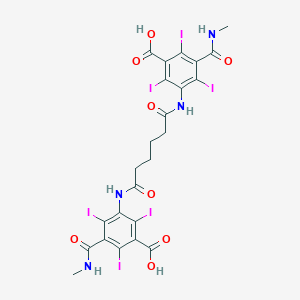
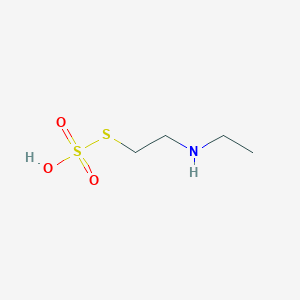
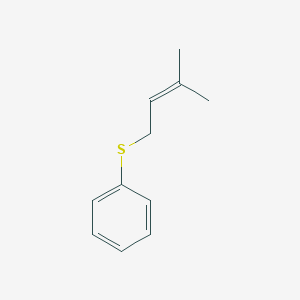
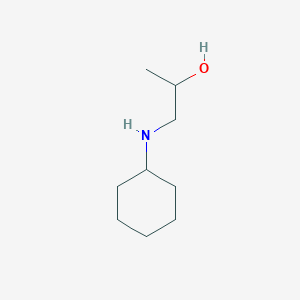
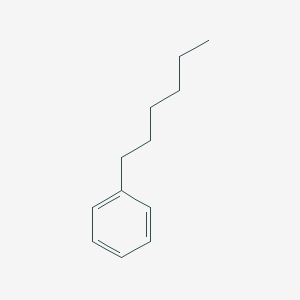
![Spiro[3.3]heptane](/img/structure/B86710.png)
